Summary of the Application: “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” has been used in the synthesis of new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives . These derivatives have been evaluated as potential anti-inflammatory and analgesic agents .
Methods of Application: The synthesis involved the incorporation of the iodine atom at position 6, aryl halogen at position 3, and a heterocyclic moiety at position 2 of 4 (3 H )-quinazolinone .
Summary of the Application: Quinazolines, including “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride”, are frequently used in U.S. FDA-approved drugs . They are found in drugs such as the anticancer drug erlotinib and the antihypertensive prazosin .
Results or Outcomes: The outcomes of using quinazolines in drug development include the production of effective anticancer and antihypertensive drugs .
Summary of the Application: “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” has been used in crystallography studies . Crystallography is a method used to determine the atomic and molecular structure of a crystal.
Methods of Application: A suitable crystal was attached to glass fibers using paratone-N oil and transferred to a goniostat, where they were cooled for data collection .
Summary of the Application: “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” is used in material science, specifically in the production of certain types of polymers .
Results or Outcomes: The outcomes of using “4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” in material science include the production of polymers with unique properties .
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is a heterocyclic compound characterized by a quinazoline core structure with a sulfonyl chloride functional group. Its molecular formula is , and it has a molecular weight of approximately 244.65 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules.
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride exhibits significant biological activity, particularly in the context of drug discovery. Compounds derived from this structure have shown promise in:
The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride typically involves several steps:
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride finds applications in various fields:
Interaction studies involving 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride focus on its binding affinity and efficacy against biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological properties. Research has indicated interactions with various enzymes and receptors, contributing to its biological effects.
Several compounds share structural features with 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Oxo-2-aminoquinazoline | Contains an amino group instead of sulfonyl chloride | Potential for enhanced solubility and bioactivity |
| 2-Methylquinazolin-4(3H)-one | Lacks the sulfonyl group | Exhibits different pharmacological profiles |
| 6-Sulfonamidoquinazolin | Contains a sulfonamide group | Known for its antibacterial properties |
| 2-Aminoquinazoline | Amino substitution at position 2 | Often used as a building block in drug synthesis |
The uniqueness of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride lies primarily in its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.
Corrosive;Irritant